1-Benzofuran-3-ylmethanamine hydrochloride
Overview
Description
1-Benzofuran-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a methanamine group . The InChI code for this compound is 1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 .Scientific Research Applications
Dielectric and Thermal Properties
The compound 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, related to 1-Benzofuran-3-ylmethanamine hydrochloride, has been synthesized and studied for its dielectric and thermal properties. The compound and its derivatives exhibit unique dielectric constants and loss, which vary with temperature, indicating potential applications in materials science, specifically in the development of materials with temperature-dependent electrical properties (Çelik & Coskun, 2018).
Palladium-Catalyzed Reactions
This compound derivatives participate in palladium-catalyzed carbonylative reactions, providing an efficient pathway to generate compounds like 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones. These reactions demonstrate the compound's reactivity and potential use in complex organic syntheses, potentially leading to pharmaceuticals or other functional materials (Luo & Wu, 2011).
Synthesis of Complex Structures
The benzofuran compound has been utilized as a precursor in the synthesis of complex structures like [1]benzofuro[3,2-c]pyridine and its derivatives. These structures have notable thermal stability and have been used to prepare metal complexes, indicating the potential of this compound in coordination chemistry and materials science (Mojumdar, Šimon & Krutošíková, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-benzofuran-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEODOADMLZOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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